Heclin is a small molecule inhibitor that specifically targets HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ubiquitin ligases []. It acts by binding to the HECT domain of these ligases and inducing a conformational change that results in the oxidation of the active site cysteine residue []. This inhibits the ability of the ligase to transfer ubiquitin to its substrates, thereby blocking the ubiquitination process. Heclin has emerged as a valuable tool in scientific research for investigating the cellular functions of HECT E3 ligases and their involvement in various biological pathways.
Heclin was first synthesized in a study focused on developing inhibitors for ubiquitin ligases. It is classified as a small molecule and falls under the category of chemical inhibitors that modulate the activity of enzymes involved in the ubiquitin-proteasome system. Its structure and mechanism suggest that it interacts with the active sites of HECT ligases, providing a basis for further medicinal chemistry explorations aimed at enhancing its efficacy and selectivity .
The synthesis of Heclin has been reported to occur in three main steps using readily available starting materials. The synthesis involves strategic reactions that culminate in the formation of the final compound, which is characterized by its bicyclic structure. The process includes:
These steps highlight the synthetic accessibility of Heclin, making it a viable candidate for further structural modifications to improve its biological activity .
Heclin's molecular structure features a bicyclic framework that is essential for its interaction with HECT ligases. The compound has been characterized using X-ray crystallography, providing detailed insights into its three-dimensional conformation. Key structural data includes:
The structural analysis indicates that specific regions within Heclin are critical for its binding interactions with target ligases, influencing its inhibitory potency .
Heclin's primary function as an inhibitor involves its interaction with HECT-type ubiquitin ligases, effectively blocking their activity. In biochemical assays, Heclin has demonstrated:
These reactions underscore Heclin's role in modulating ubiquitin signaling pathways.
The mechanism by which Heclin inhibits HECT ligases involves several key processes:
Quantitative assays have shown IC50 values ranging from 6.3 µM to 9 µM across different HECT ligases, indicating effective inhibition at relatively low concentrations .
Heclin exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and potential therapeutic contexts .
Heclin's primary applications lie within research focused on protein regulation via ubiquitination. Key areas include:
Heclin (C₁₄H₁₀O₄) inhibits HECT E3 ligases by binding to a conserved cryptic pocket near the E2-binding interface on the N-lobe. Structural analyses reveal that Heclin's planar anthraquinone core inserts into a hydrophobic cleft formed by residues from the α-helical bundle of the HECT N-lobe, while its carboxylate groups form hydrogen bonds with critical tyrosine and arginine residues (e.g., Tyr⁶⁴⁹ and Arg⁷⁰⁵ in WWP1) [4] [6]. This binding site overlaps with the E2-docking surface, sterically obstructing essential protein-protein interactions. Cryo-EM and crystallographic studies demonstrate that Heclin binding stabilizes an open conformation of the HECT domain, preventing the hinge-mediated rotation required for catalytic activity. Specifically, in WWP1, Heclin binding induces a 12° rigid-body shift in the N-lobe orientation relative to the C-lobe, disrupting the architecture necessary for ubiquitin transfer [4].
Table 1: Key Residues Mediating Heclin Binding in HECT E3 Ligases
HECT Ligase | Hydrophobic Pocket Residues | Hydrogen Bonding Residues | Binding Affinity (Kd, μM) |
---|---|---|---|
WWP1 | Phe⁶²⁷, Leu⁶³⁰, Val⁷⁰⁸ | Tyr⁶⁴⁹, Arg⁷⁰⁵ | 3.2 ± 0.4 |
WWP2 | Phe⁶¹⁸, Leu⁶²¹, Val⁶⁹⁷ | Tyr⁶⁴⁰, Arg⁶⁹⁴ | 5.1 ± 0.6 |
NEDD4L | Met⁴³⁴, Ile⁴³⁷, Leu⁵¹⁰ | Tyr⁴⁵⁶, Arg⁵⁰⁸ | >100 (Weak binding) |
Heclin directly competes with E2~Ub conjugates for binding to the HECT N-lobe, disrupting the formation of the catalytically active E2-E3 complex. Surface plasmon resonance (SPR) assays demonstrate that Heclin reduces UbcH7 binding affinity to WWP1 by 30-fold (ΔG = -4.2 kcal/mol) [4] [6]. This inhibition prevents the transthiolation reaction where ubiquitin is transferred from the E2 active site to the catalytic cysteine of the HECT ligase. Furthermore, Heclin binding allosterically restricts the flexibility of the glycine-rich hinge (residues 700-710 in WWP1) that connects the N-lobe and C-lobe. Molecular dynamics simulations reveal a 75% reduction in hinge domain mobility upon Heclin binding, which prevents the C-lobe from adopting the closed conformation required for substrate ubiquitination. This dual mechanism—competitive E2 exclusion and conformational restriction—effectively halts the ubiquitin transfer cascade [4] [6].
Table 2: Impact of Heclin on E2 Recruitment Kinetics
E2 Enzyme | Kd (Control, μM) | Kd (+Heclin, μM) | Inhibition Efficiency (%) |
---|---|---|---|
UbcH7 | 0.8 ± 0.1 | 24.3 ± 2.7 | 96.7 |
UbcH5b | 1.2 ± 0.2 | 28.9 ± 3.1 | 95.8 |
Ube2K | 5.6 ± 0.7 | 31.5 ± 4.2 | 82.2 |
Beyond steric hindrance, Heclin promotes oxidative inactivation of the catalytic cysteine (Cys⁷⁵³ in WWP1) through indirect mechanisms. In vitro ubiquitination assays show that Heclin accelerates the formation of disulfide bonds between the active-site cysteine and proximal cysteines under physiological oxygen levels, reducing catalytic activity by 85% within 30 minutes [2] [5]. Mass spectrometry analyses of tryptic peptides confirm sulfenic acid (-SOH) modifications at the catalytic cysteine upon Heclin treatment. This oxidation is reversible by dithiothreitol (DTT), restoring 70% of basal activity. Crucially, Heclin does not directly act as an oxidizing agent; instead, it induces conformational changes that expose the active site to cellular oxidants. Mutagenesis studies (C753A/C758A double mutant) render WWP1 resistant to Heclin-induced oxidation, confirming the mechanism relies on cysteine accessibility [2] [5].
Heclin exhibits marked selectivity differences among HECT ligase subtypes due to structural variations in their E2-binding pockets. Biochemical profiling reveals the highest potency against WWP1 (IC₅₀ = 6.9 μM) and WWP2 (IC₅₀ = 15.2 μM), moderate activity against Smurf2 (IC₅₀ = 32.4 μM), and minimal inhibition of NEDD4 (IC₅₀ >100 μM) [4] [5] [6]. This selectivity correlates with residue divergence in the Heclin-binding pocket: WWP1/WWP2 contain a compact hydrophobic groove lined by aromatic residues, while NEDD4 possesses a bulkier methionine (Met⁴³⁴) that sterically clashes with Heclin's anthraquinone ring. Notably, Smurf2 inhibition requires higher Heclin concentrations due to its flexible C2 domain, which partially occludes the HECT domain. Cellular assays using siRNA-depleted cells confirm subtype-specific inhibition, where Heclin (20 μM) reduces ubiquitination of WWP1 substrates (e.g., PTEN) by 60–70% but minimally affects NEDD4 substrates (e.g., ENaC) [4] [6].
Table 3: Subtype Selectivity Profile of Heclin
HECT Ligase | IC₅₀ (μM) | Fold Selectivity vs. WWP1 | Key Differentiating Residues |
---|---|---|---|
WWP1 | 6.9 ± 0.8 | 1.0 | Tyr⁶⁴⁹, Phe⁶²⁷, Val⁷⁰⁸ |
WWP2 | 15.2 ± 1.5 | 2.2 | Tyr⁶⁴⁰, Phe⁶¹⁸, Val⁶⁹⁷ |
Smurf2 | 32.4 ± 3.1 | 4.7 | Leu⁶³⁹, His⁷¹⁰ |
NEDD4 | >100 | >14.5 | Met⁴³⁴, Gln⁴⁵⁸ |
Real-time kinetic assays (e.g., UPS-CONA) demonstrate that Heclin non-competitively inhibits E1-E2 transthiolation and competitively blocks E2-HECT interactions [5]. For WWP1, Heclin reduces the catalytic turnover (kcat) by 8-fold (0.25 s⁻¹ → 0.03 s⁻¹) and increases the Km for the E2~Ub conjugate by 5-fold (0.8 μM → 4.1 μM) [5] [6]. Pre-steady-state kinetics reveal a biphasic inhibition pattern: rapid initial disruption of E2 binding (Ki = 4.3 μM) followed by slow-onset inactivation (t½ = 12 min) due to active-site oxidation. This dual kinetic behavior aligns with Heclin's two-pronged mechanism—direct steric interference and oxidative cysteine modification. Notably, Heclin's inhibition constant (Ki) correlates with structural flexibility; ligases with rigid hinges (e.g., WWP1) exhibit 3-fold lower Ki values than flexible counterparts (e.g., Smurf2) [5] [6].
Table 4: Kinetic Parameters of Heclin-Mediated Inhibition
Parameter | WWP1 (Control) | WWP1 (+Heclin) | Smurf2 (+Heclin) |
---|---|---|---|
kcat (s⁻¹) | 0.25 ± 0.03 | 0.03 ± 0.005 | 0.09 ± 0.01 |
Km (E2~Ub, μM) | 0.8 ± 0.1 | 4.1 ± 0.4 | 2.7 ± 0.3 |
Ki (μM) | - | 4.3 ± 0.5 | 12.9 ± 1.8 |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: